molecular formula C21H24O6 B2833519 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione CAS No. 832739-75-0

1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione

Cat. No.: B2833519
CAS No.: 832739-75-0
M. Wt: 372.417
InChI Key: YCHUQKYNSZWMRL-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione (CAS 832739-75-0) is a chemical compound built on a 1,3-diketone scaffold, a structure recognized as a privileged and versatile building block in chemical synthesis and materials science . The 1,3-diketone core is an electron-accepting unit that can be associated with various electron-donating groups, making it a candidate for the development of advanced organic materials . Its active methylene group allows for further functionalization via reactions such as Knoevenagel condensations, enabling researchers to fine-tune electronic properties for specific applications . While specific biological studies on this exact molecule are not widely published, compounds featuring the 1,3-diketone motif and dimethoxyphenyl substituents are frequently explored in medicinal chemistry for their potential bioactivity. The dimethoxyphenyl groups are common pharmacophores found in molecules with documented biological activities. Furthermore, structurally similar 1,3-diarylpropane derivatives are of interest in materials research, particularly in the design of organic electronics and nonlinear optical (NLO) materials . Researchers value this compound for its potential as a key intermediate in the synthesis of more complex molecular architectures for various R&D applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1,3-bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-6-15(20(22)13-7-9-16(24-2)18(11-13)26-4)21(23)14-8-10-17(25-3)19(12-14)27-5/h7-12,15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHUQKYNSZWMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-ethyl-1,3-propanedione.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.

    Procedure: The 3,4-dimethoxybenzaldehyde is reacted with 2-ethyl-1,3-propanedione in the presence of sodium hydroxide. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism by which 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a broader class of bis-aryl diketones, which are frequently modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Structural Features Biological Activity (If Reported)
Target Compound 3,4-dimethoxy, C2-ethyl β-diketone, ethyl steric bulk Not explicitly reported (inferred SAR)
Curcumin Phenolic -OH, β-diketone Natural DNMT1 inhibitor Potent DNMT1 inhibition
TMC (1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) 3,4-dimethoxy, C4-dimethyl Blocked metabolic sites (phenolic -OH) M. SssI inhibition comparable to curcumin
DMCHC (1,7-bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione) 3,4-dimethoxy, C4-cyclohexyl Enhanced metabolic stability Similar M. SssI inhibition
1,3-Bis(4-bromophenyl)-2-propanone 4-bromo substituents Brominated aryl groups No activity reported (chemical reagent)
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione 2,4-dimethoxy Altered methoxy positioning Not reported (structural analogue)

Structure-Activity Relationship (SAR) Insights

  • β-Diketone Core: Critical for DNMT1 inhibition, as demonstrated in curcuminoids .
  • Alkyl Substituents : The C2-ethyl group in the target compound may confer greater metabolic stability than the C4-dimethyl (TMC) or cyclohexyl (DMCHC) groups, which were designed to block oxidative metabolism .

Pharmacokinetic and Stability Considerations

  • Metabolic Stability: Curcumin and its natural analogs suffer from rapid metabolism due to phenolic -OH and methylene groups. Structural modifications in TMC and DMCHC (blocking these sites) improved stability, suggesting that the ethyl group in the target compound could further reduce susceptibility to enzymatic degradation .
  • Bioavailability: No preclinical data exist for the target compound. However, curcumin’s low oral bioavailability (<1%) underscores the need for synthetic analogs with enhanced solubility and stability .

Biological Activity

1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione, also known by its CAS number 52751-63-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24O6
  • Molecular Weight : 372.417 g/mol
  • Structure : The compound features two methoxy-substituted phenyl groups attached to a diketone structure.

Antioxidant Activity

Several studies have reported the antioxidant properties of this compound. This compound exhibits significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis
MCF-7 (Breast)12.5Cell cycle arrest at G2/M phase
A549 (Lung)18.7Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

The biological activities of this compound are primarily mediated through:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory mediators.
  • Modulation of MAPK Signaling : The compound affects the MAPK signaling cascade, which plays a significant role in cell proliferation and survival.

Case Study 1: Cancer Cell Line Evaluation

A detailed study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.

Case Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A Claisen condensation between ethyl 3,4-dimethoxyphenylacetate and diethyl oxalate under basic conditions (e.g., sodium ethoxide in anhydrous THF or DMF) is a viable route. Key optimizations include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst Loading : 10–15 mol% sodium ethoxide enhances nucleophilic attack efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) and HPLC (C18 column, UV detection at 254 nm) to track intermediate formation.
    Post-synthesis, recrystallize from ethanol to isolate pure crystals .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy protons (δ 3.7–3.9 ppm) and ethyl group signals (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–200 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 429.17).
  • HPLC : Reverse-phase HPLC (C18 column, methanol:water 70:30) quantifies purity (>98%).
  • X-ray Crystallography : If single crystals are obtained, determine crystal packing and hydrogen-bonding patterns .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation) and light (UV-induced decomposition). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the solvent-dependent reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate solvation energies in polar (water) and nonpolar (toluene) solvents.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., GROMACS) to assess conformational stability.
  • Reactivity Descriptors : Compute Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

Q. What factorial design approaches are suitable for optimizing scalable synthesis parameters?

  • Methodological Answer :

  • 2³ Factorial Design : Test factors—temperature (80°C vs. 100°C), catalyst concentration (10% vs. 15%), and reaction time (6h vs. 12h).
  • Response Surface Methodology (RSM) : Analyze interactions between variables using ANOVA. Prioritize factors with highest F-values (e.g., temperature and catalyst loading).
  • Validation : Replicate optimal conditions (e.g., 95°C, 12h, 12% catalyst) to confirm yield reproducibility .

Q. How can researchers evaluate the compound’s enzyme inhibition potential using structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying concentrations (1–100 µM) to determine IC₅₀. Include controls (e.g., DMSO vehicle).
  • Molecular Docking : Dock the compound into active sites (PDB IDs: e.g., 1EQ9 for serine proteases) using AutoDock Vina. Compare binding energies with known inhibitors.
  • SAR Modifications : Synthesize analogs (e.g., replacing ethyl with methyl) to correlate substituent effects with activity .

Q. What advanced separation techniques resolve isomers or byproducts formed during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers (if present).
  • Preparative HPLC : Gradient elution (acetonitrile:water 50–80%) isolates byproducts.
  • LC-MS/MS : Identify impurities via fragmentation patterns and retention time matching .

Notes on Contradictory Evidence

  • Synthetic Routes : suggests chalcone-like synthesis, while emphasizes cyclopentanedione derivatives. Validate via pilot-scale trials to resolve discrepancies .
  • Stability : recommends inert storage, whereas highlights hygroscopic risks. Conduct compound-specific stability profiling .

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